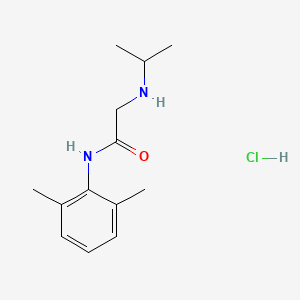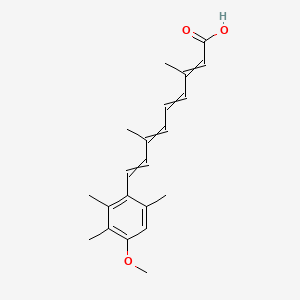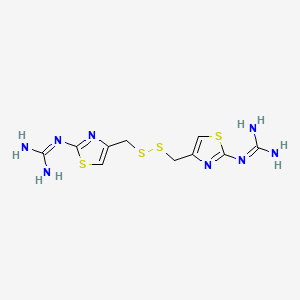
Famotidine disulfide
Vue d'ensemble
Description
Famotidine disulfide is a compound related to famotidine, a well-known drug used to treat conditions related to excessive acid production in the stomach . Famotidine belongs to the group of medicines known as histamine H2-receptor antagonists or H2-blockers .
Synthesis Analysis
A spectrum technique was created using Ortho-chloranil as the electron acceptor in a charge transfer (CT) complex formation reaction to determine the concentration of famotidine (FMD) in solutions . The complexes of famotidine and Ortho-chloranil were found to have a 2:1 stoichiometry .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N8S4 . Its InChI is InChI=1S/C10H14N8S4/c11-7(12)17-9-15-5(1-19-9)3-21-22-4-6-2-20-10(16-6)18-8(13)14/h1-2H,3-4H2,(H4,11,12,15,17)(H4,13,14,16,18) .
Chemical Reactions Analysis
A charge transfer (CT) complex formation reaction was used to determine the concentration of famotidine (FMD) in solutions . The reaction result detected a definite violet color at a maximum absorption wavelength of 546 nm .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 374.5 g/mol . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Famotidine acts as a nanomolar inhibitor of several human and Helicobacter pylori carbonic anhydrases (CAs), suggesting its potential use as an antibacterial agent with a novel mechanism of action (Angeli, Ferraroni, & Supuran, 2018).
Proniosomal systems for famotidine have been developed for prolonged drug delivery, demonstrating the drug's capability for sustained release and increased drug retention, indicating its potential in extended therapeutic applications (Mokale et al., 2016).
Experimental and calculated NMR studies on famotidine provide insights into its molecular structure, which is essential for understanding its interaction with biological molecules and potential modifications for therapeutic use (Barańska, Czarniecki, & Proniewicz, 2001).
Famotidine has been found to improve clinical outcomes in hospitalized COVID-19 patients, suggesting its potential application in the treatment of viral infections (Freedberg et al., 2020).
Research on the crystal structure of copper(II)–famotidine complexes and solution studies of the Cu2+–famotidine–histidine ternary system provide insights into the drug's interaction with metal ions, which could have implications in pharmacology and toxicology (Kubiak et al., 1996).
Studies on the effect of pressure on the polymorphic forms of famotidine have implications for its physical stability and formulation, which are important in drug development and manufacturing processes (Roux, Dávalos, & Jiménez, 2002).
Famotidine's synthesis as a sulphoxide prodrug has been explored to improve its aqueous solubility, indicating potential for enhanced bioavailability and therapeutic effectiveness (Vijayaraj et al., 2014).
Disulfide-based multifunctional conjugates for targeted drug delivery have been researched, highlighting the potential of famotidine in targeted therapy and imaging in cancer treatment (Lee, Sessler, & Kim, 2015).
Mécanisme D'action
Target of Action
Famotidine disulfide primarily targets the histamine H2 receptors . These receptors are located on the parietal cells in the stomach and play a crucial role in the secretion of gastric acid .
Mode of Action
This compound acts as a competitive antagonist at the histamine H2 receptors . By binding to these receptors, it inhibits the action of histamine, a compound that stimulates the secretion of gastric acid . This results in a decrease in the production of gastric acid, suppression of acid concentration and pepsin content, and a decrease in the volume of gastric secretion .
Biochemical Pathways
This compound affects the biochemical pathways related to gastric acid secretion . It inhibits both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin . This compound also has an impact on the inflammatory reflex, a brain-integrated vagus nerve mechanism which inhibits inflammation via alpha 7 nicotinic acetylcholine receptor (α7nAChR) signal transduction .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is incompletely absorbed after oral administration . It undergoes minimal first-pass metabolism and forms one metabolite (S-oxide) . Approximately 25% to 30% of the drug is excreted unchanged in the urine following oral administration, and 65% to 70% following intravenous administration .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in gastric acid secretion . This leads to a decrease in the symptoms associated with conditions such as gastric ulcers and gastroesophageal reflux disease (GERD) . This compound also has anti-inflammatory effects, reducing serum and splenic lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF) and IL-6 concentrations .
Safety and Hazards
Orientations Futures
Peptide drug development, including famotidine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .
Analyse Biochimique
Biochemical Properties
Famotidine disulfide, like its parent compound famotidine, likely interacts with the histamine H2 receptor . This receptor is a protein located on the cells lining the stomach, which, when activated by histamine, stimulates the secretion of gastric acid . By acting as an antagonist, this compound could potentially inhibit this action, reducing acid secretion .
Cellular Effects
The primary cellular effect of this compound is likely the reduction of gastric acid secretion in stomach cells . This can influence various cellular processes, including the regulation of pH in the stomach. By reducing acid secretion, this compound may help maintain a more neutral stomach pH, which can be beneficial in conditions like GERD and stomach ulcers .
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of famotidine. It is proposed to bind to the histamine H2 receptor, preventing histamine from activating the receptor and thereby inhibiting the secretion of gastric acid . This interaction is a competitive inhibition, meaning this compound competes with histamine for binding to the H2 receptor .
Temporal Effects in Laboratory Settings
Famotidine, the parent compound, is known to have a long-lasting effect, with one dose typically lasting 12-24 hours
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not well-studied. Famotidine has been studied extensively. In dogs, for example, it has been shown to effectively reduce gastric acid secretion
Metabolic Pathways
Famotidine undergoes minimal first-pass metabolism, with about 25-30% of the drug being eliminated through hepatic metabolism . The only metabolite identified in humans is the S-oxide
Transport and Distribution
Famotidine is known to be distributed widely throughout the body, and it is reasonable to assume that this compound may have a similar distribution
Subcellular Localization
Given its proposed mechanism of action, it is likely that it localizes to the cell membrane where the histamine H2 receptors are located
Propriétés
IUPAC Name |
2-[4-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyldisulfanyl]methyl]-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N8S4/c11-7(12)17-9-15-5(1-19-9)3-21-22-4-6-2-20-10(16-6)18-8(13)14/h1-2H,3-4H2,(H4,11,12,15,17)(H4,13,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHJVLVEEDAPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSSCC2=CSC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156054 | |
| Record name | Famotidine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129083-44-9 | |
| Record name | Famotidine disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129083449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW4R9WD6HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



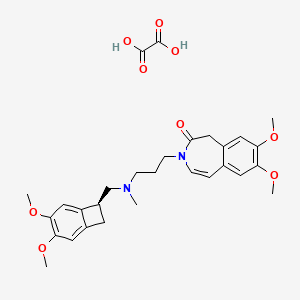


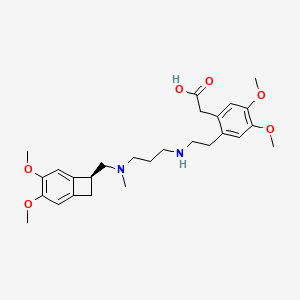
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)


